molecular formula C22H42B2FeO4 B12510443 2-cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;iron

2-cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;iron

Cat. No.: B12510443
M. Wt: 448.0 g/mol
InChI Key: HGDUEXOEHUHYST-UHFFFAOYSA-N
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Description

2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C11H21BO2. It is a boronic ester, which is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclopentylmagnesium bromide with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The mixture is heated to a specific temperature, often around 110°C, for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of 2-cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. The reaction conditions are carefully controlled to maintain the purity and quality of the product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids.

    Reduction: It can be reduced to form boranes.

    Substitution: The boronic ester group can be substituted with other functional groups through reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Boranes.

    Substitution: Various substituted boronic esters.

Scientific Research Applications

2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of boron-carbon bonds through the interaction of the boronic ester group with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This reactivity is harnessed in various chemical transformations, including cross-coupling reactions and the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its cyclopentyl group, which imparts specific steric and electronic properties. These properties enhance its reactivity and stability, making it a valuable reagent in various chemical reactions. Its ability to form stable boron-carbon bonds distinguishes it from other boronic esters and makes it particularly useful in the synthesis of complex organic molecules .

Properties

Molecular Formula

C22H42B2FeO4

Molecular Weight

448.0 g/mol

IUPAC Name

2-cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;iron

InChI

InChI=1S/2C11H21BO2.Fe/c2*1-10(2)11(3,4)14-12(13-10)9-7-5-6-8-9;/h2*9H,5-8H2,1-4H3;

InChI Key

HGDUEXOEHUHYST-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCCC2.B1(OC(C(O1)(C)C)(C)C)C2CCCC2.[Fe]

Origin of Product

United States

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